5-Bromo-2-methyl-3-nitroaniline hydrochloride

CAS No.:

Cat. No.: VC13651960

Molecular Formula: C7H8BrClN2O2

Molecular Weight: 267.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrClN2O2 |

|---|---|

| Molecular Weight | 267.51 g/mol |

| IUPAC Name | 5-bromo-2-methyl-3-nitroaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |

| Standard InChI Key | INZUDGTTZGVLKM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl |

Introduction

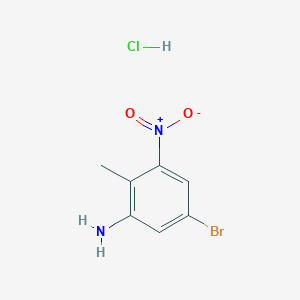

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

-

Bromine at the 5-position

-

Methyl group at the 2-position

-

Nitro group at the 3-position

The IUPAC name is 5-bromo-2-methyl-3-nitroaniline hydrochloride, with a SMILES notation of CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary steps (Figure 1):

Step 1: Nitration

2-Methylaniline undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce the nitro group at the 3-position .

Step 2: Bromination

Electrophilic bromination with Br₂ in the presence of FeBr₃ directs substitution to the 5-position due to the meta-directing nitro group .

Step 3: Hydrochloride Formation

The free base is treated with HCl gas in anhydrous ether to yield the hydrochloride salt, improving crystallinity .

Optimization Strategies

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to:

-

Anticancer Agents: Bromine enhances electrophilicity for DNA alkylation .

-

Antibiotics: Nitro groups facilitate redox-activated prodrug systems.

Materials Science

-

Coordination Polymers: The nitro group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous networks for gas storage.

-

Dyes: Conjugation with diazonium salts produces azo dyes with λₘₐₓ ≈ 450 nm .

Organic Synthesis

-

Suzuki Coupling: The bromide participates in cross-coupling reactions with aryl boronic acids .

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization .

| Parameter | Specification | Source |

|---|---|---|

| GHS Pictogram | Corrosion, Health Hazard | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Measures | P261, P305+P351+P338 |

Comparative Analysis with Related Compounds

The hydrochloride form’s higher melting point (decomposes >250°C ) compared to the free base underscores its thermal stability, advantageous for high-temperature reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume